[Ala17]-MCH
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Overview
Description
[Ala17]-Melanin-Concentrating Hormone is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone. It is a selective ligand for melanin-concentrating hormone receptor 1, showing high affinity for this receptor over melanin-concentrating hormone receptor 2 . The compound is used primarily in scientific research to study the functions and mechanisms of melanin-concentrating hormone receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
[Ala17]-Melanin-Concentrating Hormone is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of [Ala17]-Melanin-Concentrating Hormone follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
[Ala17]-Melanin-Concentrating Hormone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of [Ala17]-Melanin-Concentrating Hormone involves the use of reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps. The reactions are carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major product formed from the synthesis of [Ala17]-Melanin-Concentrating Hormone is the peptide itself. Side products may include truncated or misfolded peptides, which are removed during the purification process .
Scientific Research Applications
[Ala17]-Melanin-Concentrating Hormone is widely used in scientific research to study the functions of melanin-concentrating hormone receptors. It is employed in various fields including:
Chemistry: To investigate the binding properties and selectivity of melanin-concentrating hormone receptors
Biology: To study the role of melanin-concentrating hormone in regulating feeding behaviors and energy metabolism
Medicine: To explore potential therapeutic applications for disorders related to melanin-concentrating hormone signaling
Industry: As a tool in drug discovery and development for targeting melanin-concentrating hormone receptors
Mechanism of Action
[Ala17]-Melanin-Concentrating Hormone exerts its effects by binding to melanin-concentrating hormone receptor 1, a G protein-coupled receptor. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels. Additionally, it stimulates intracellular calcium flux, which is involved in the neuronal regulation of food consumption .
Comparison with Similar Compounds
Similar Compounds
Melanin-Concentrating Hormone: The natural ligand for melanin-concentrating hormone receptors.
[Ala17]-Melanin-Concentrating Hormone Trifluoroacetate: A similar compound with a trifluoroacetate salt form
Uniqueness
[Ala17]-Melanin-Concentrating Hormone is unique due to its high selectivity for melanin-concentrating hormone receptor 1 over melanin-concentrating hormone receptor 2. This selectivity makes it a valuable tool for studying the specific functions of melanin-concentrating hormone receptor 1 without interference from melanin-concentrating hormone receptor 2 .
Properties
CAS No. |
359784-84-2 |
---|---|
Molecular Formula |
C97H155N29O26S4 |
Molecular Weight |
2271.724 |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1 |
InChI Key |
IVEALEKXBDDRGB-UKPWUPKZSA-N |
SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N |
Origin of Product |
United States |
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